5-Demethoxy-5-oxoavermectin A1a
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Overview
Description
5-Demethoxy-5-oxoavermectin A1a is a derivative of avermectin, a group of compounds produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent antiparasitic properties and are widely used in agriculture and medicine to control parasitic infections . This compound is particularly notable for its use in the preparation of other avermectin and milbemycin derivatives .
Preparation Methods
The synthesis of 5-Demethoxy-5-oxoavermectin A1a involves several key steps. The compound is derived from the polyketide pathway, which includes the biosynthesis of starter units, formation of initial aglycons, and post-polyketide modifications . Industrial production typically involves fermentation processes using genetically engineered strains of Streptomyces avermitilis, followed by chemical modifications to achieve the desired structure .
Chemical Reactions Analysis
5-Demethoxy-5-oxoavermectin A1a undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are typically other avermectin derivatives with modified functional groups .
Scientific Research Applications
5-Demethoxy-5-oxoavermectin A1a has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, it is studied for its cytoprotective effects on kidney epithelial cells and its potential as an antiparasitic agent . Industrially, it is used in the production of pesticides and veterinary medicines .
Mechanism of Action
The mechanism of action of 5-Demethoxy-5-oxoavermectin A1a involves the modulation of amino acid-gated chloride channels. This modulation leads to an increase in chloride ion permeability, resulting in hyperpolarization of the nerve and muscle cells of parasites, ultimately causing paralysis and death . The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates .
Comparison with Similar Compounds
5-Demethoxy-5-oxoavermectin A1a is similar to other avermectin derivatives such as ivermectin, abamectin, doramectin, eprinomectin, moxidectin, and selamectin . it is unique in its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties . These differences make it particularly useful in certain applications where other avermectin derivatives may not be as effective .
Properties
Molecular Formula |
C48H70O14 |
---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |
InChI |
InChI=1S/C48H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-39,41-45,50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
OREMDKVSTHGUST-WNNKMZGNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
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